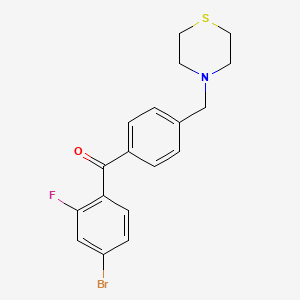![molecular formula C21H31NO3 B1325671 Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate CAS No. 898793-83-4](/img/structure/B1325671.png)
Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate is a chemical compound with the molecular formula C21H31NO3 and a molecular weight of 345.48 g/mol . This compound is characterized by the presence of a heptanoate ester group, a phenyl ring substituted with a piperidinomethyl group, and a ketone functional group at the seventh position of the heptanoate chain . It is used primarily in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate typically involves the following steps:
Formation of the Heptanoate Chain: The heptanoate chain is synthesized through a series of reactions starting from simpler organic molecules. This often involves the use of Grignard reagents or other organometallic compounds to build the carbon chain.
Introduction of the Ketone Group: The ketone group is introduced at the seventh position of the heptanoate chain through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution with Piperidinomethyl Group: The phenyl ring is substituted with a piperidinomethyl group through nucleophilic substitution reactions. This step often requires the use of a base such as sodium hydride to deprotonate the piperidine, making it a stronger nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the above synthetic steps are carried out under controlled conditions. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group enhances its binding affinity to these targets, while the ketone and ester groups facilitate its reactivity in biological systems. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate can be compared with other similar compounds, such as:
Ethyl 7-oxo-7-[3-(morpholinomethyl)phenyl]heptanoate: Similar structure but with a morpholine ring instead of a piperidine ring.
Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Ethyl 7-oxo-7-[3-(azetidinomethyl)phenyl]heptanoate: Similar structure but with an azetidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidinomethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 7-oxo-7-[3-(piperidin-1-ylmethyl)phenyl]heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-2-25-21(24)13-6-3-5-12-20(23)19-11-9-10-18(16-19)17-22-14-7-4-8-15-22/h9-11,16H,2-8,12-15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAJOEZMDQDIFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643176 |
Source


|
| Record name | Ethyl 7-oxo-7-{3-[(piperidin-1-yl)methyl]phenyl}heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-83-4 |
Source


|
| Record name | Ethyl 7-oxo-7-{3-[(piperidin-1-yl)methyl]phenyl}heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)


